Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Description
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is a spirocyclic compound featuring a 2,5-diazaspiro[3.4]octane core. Its structure includes a benzyl substituent at position 5, a ketone group at position 7, and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its stability and solubility for synthetic applications. Key properties include:
- Molecular formula: C₁₁H₁₉ClN₂O₃ (including HCl)
- Molecular weight: 262.73 g/mol
- CAS number: 2241139-63-7
- SMILES: CC(C)(C)OC(=O)N1CC2(CC(=O)CN2)C1.Cl
This compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and protease-targeting molecules. Its spiro architecture confers conformational rigidity, which can enhance binding selectivity to biological targets.
Properties
IUPAC Name |
tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.ClH/c1-17(2,3)23-16(22)19-12-18(13-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTPVGPODRDRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CN2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic ring system
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed for efficient mixing and temperature control. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
This compound has various applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies. In medicine, it could be explored for its potential therapeutic properties. In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Spirocyclic vs. Bicyclic Systems
The target compound’s spiro[3.4]octane system distinguishes it from bicyclic analogs. For example:
Key Differences :
- Spiro vs. Bicyclic : Spiro systems (e.g., spiro[3.4]octane) exhibit axial chirality and reduced steric hindrance compared to fused bicyclic systems (e.g., bicyclo[5.1.0]octane), which are more conformationally constrained .
- Substituent Effects : The target’s benzyl group offers simplicity and moderate lipophilicity, whereas analogs with halogenated (e.g., 4-fluorobenzyl) or methoxybenzyl groups may enhance metabolic stability or target engagement .
Functional Group Variations
Substituent modifications significantly alter physicochemical and biological properties:
Notable Trends:
- Electron-Withdrawing Groups (e.g., fluorine): Improve stability but may reduce solubility.
- Benzyl vs. Smaller Substituents : Benzyl groups increase molecular weight and may limit blood-brain barrier penetration compared to unsubstituted analogs .
Biological Activity
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its role as an enzyme inhibitor, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which consists of two interconnected rings featuring nitrogen atoms. Its molecular formula is with a molecular weight of 352.86 g/mol. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies .
Biological Activity Overview
Research indicates that tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate; hydrochloride exhibits notable biological activity primarily as an enzyme inhibitor . Its interactions with specific enzymes have been studied to understand its potential therapeutic applications.
Enzyme Inhibition
The compound has shown promise as an inhibitor for key enzymes involved in metabolic pathways. Notably, it has been investigated for its effects on:
- Ketohexokinase (KHK) : Inhibition of KHK may have implications for managing metabolic disorders such as diabetes.
- Nicotinamide adenine dinucleotide (NAD)-dependent enzymes : The compound's inhibitory action on NAD-dependent enzymes suggests potential applications in cancer therapy.
The biological activity of this compound is attributed to its ability to bind to the active sites of target enzymes, thereby inhibiting their function. Interaction studies have revealed insights into its binding affinity and the resulting modulation of metabolic pathways.
Research Findings and Case Studies
Several studies have documented the biological activity of tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate; hydrochloride:
- In Vitro Studies : A study demonstrated that at concentrations around 50 μM, the compound inhibited enzyme activity by approximately 50%, indicating a significant impact on enzyme secretion and expression levels in cellular models .
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Comparative Analysis : Comparative studies with structurally similar compounds highlighted the unique characteristics of this compound in terms of potency and selectivity against specific enzymes. For instance:
Compound Name Molecular Formula Unique Features Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C18H24N2O3 Lacks benzyl substitution Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate C18H25N2O3 Different spirocyclic framework Tert-butyl 5-benzyl-7-hydroxy-2,5-diazaspiro[3.4]octane C18H26N2O3 Hydroxyl instead of oxo group - Therapeutic Implications : The inhibition of KHK and NAD-dependent enzymes suggests that this compound could lead to novel therapeutic agents for conditions such as diabetes and cancer, where modulation of glucose metabolism is crucial .
Q & A
Q. What are the key synthetic strategies for preparing spirocyclic compounds like tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate?
Spirocyclic compounds often require cyclization reactions or enzymatic methods. For example, enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 and NADP+ has been employed to achieve stereoselective synthesis of similar spiro scaffolds, ensuring high enantiomeric excess (>99%) . Solvent systems (e.g., 2-propanol) and buffer conditions (pH 7.5 with MgCl₂) are critical for maintaining reaction efficiency and enzyme stability.
Q. How can the structural integrity of this compound be validated during synthesis?
X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for confirming spirocyclic structures . Complementary techniques include ¹H NMR to monitor reaction progress (e.g., integration of tert-butyl protons at δ 1.44 ppm) and supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-3) to verify enantiopurity .
Q. What are the stability considerations for storage and handling of this hydrochloride salt?
The compound should be stored refrigerated (2–8°C) in airtight containers to prevent hydrolysis or decomposition. Electrostatic charge buildup must be avoided during handling, and incompatibilities with strong oxidizing agents should be noted . Stability under varying pH and temperature conditions should be empirically tested using HPLC or LC-MS .
Q. Which purification methods are optimal for isolating this compound from reaction mixtures?
Silica gel chromatography (gradient: 0–100% ethyl acetate/heptane) effectively separates spirocyclic products from byproducts . Solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns (e.g., Isolute® 101) can also be used for preliminary purification, especially for polar impurities .
Advanced Research Questions
Q. How can enantioselective synthesis of this spirocyclic compound be optimized for scalable production?
Enzymatic approaches, such as ketoreductase-mediated asymmetric reduction (e.g., KRED-P3-G09), offer high stereocontrol. Reaction parameters like NADP+ cofactor recycling, substrate concentration, and temperature (maintained below 33°C) must be tightly controlled to avoid enzyme denaturation . Computational modeling of enzyme-substrate interactions (e.g., docking studies) can guide rational optimization .
Q. What mechanistic insights exist for the biological activity of related diazaspiro compounds?
Analogous spirocyclic structures (e.g., NMDA receptor modulators like Zelquistinel) exhibit partial agonist activity through interactions with glutamate-binding domains. Structure-activity relationship (SAR) studies suggest that the benzyl and tert-butyl groups enhance binding affinity by stabilizing hydrophobic pockets in target proteins . In vitro assays (e.g., calcium flux or radioligand displacement) are recommended for functional validation.
Q. How do computational methods aid in predicting the physicochemical properties of this compound?
Density functional theory (DFT) calculations can predict logP, pKa, and solubility profiles. Molecular dynamics simulations of the spirocyclic core reveal conformational flexibility, which may influence bioavailability . Pairing these with experimental data (e.g., HPLC retention times) improves predictive accuracy for ADME properties.
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., BP1-D5 or TCS-D3) enhances sensitivity for detecting low-abundance impurities . High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) can differentiate isobaric species, particularly for hydrochlorides prone to salt-based adducts.
Methodological Notes
- Data Contradictions : Enzymatic synthesis () may conflict with traditional chemical methods in yield and scalability. Researchers should cross-validate using orthogonal techniques (e.g., NMR vs. SFC).
- Safety Protocols : GHS classification () indicates potential respiratory irritation (H335), necessitating fume hood use during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
